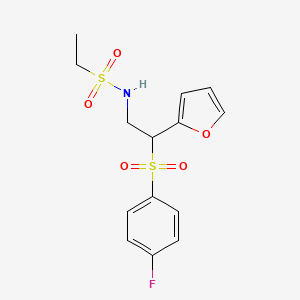
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide, commonly known as FSK-805, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of FSK-805 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various physiological processes, including cell proliferation, angiogenesis, and inflammation. By inhibiting these enzymes, FSK-805 may help to prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
FSK-805 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. FSK-805 has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may help to prevent the growth and spread of cancer cells. Additionally, FSK-805 has been found to reduce inflammation in the body, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
FSK-805 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. However, there are also some limitations to using FSK-805 in lab experiments. It may have off-target effects on other enzymes, which could affect the interpretation of results. Additionally, more research is needed to fully understand the mechanism of action of FSK-805 and its potential applications in the field of medicine.
Future Directions
There are several potential future directions for research on FSK-805. One area of interest is its potential use in the treatment of neurodegenerative diseases. FSK-805 has been found to have neuroprotective effects, and further research is needed to determine its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of FSK-805 and its potential applications in the field of medicine. Further studies may also investigate the potential use of FSK-805 in combination with other drugs for the treatment of various diseases.
Synthesis Methods
FSK-805 can be synthesized through a multistep process. The first step involves the reaction of 4-fluorobenzene sulfonamide with furan-2-carboxaldehyde to produce 2-(furan-2-yl)ethyl-4-fluorobenzenesulfonamide. The second step involves the reaction of the product obtained from the first step with ethanesulfonyl chloride to produce FSK-805.
Scientific Research Applications
FSK-805 has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. FSK-805 has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, FSK-805 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S2/c1-2-22(17,18)16-10-14(13-4-3-9-21-13)23(19,20)12-7-5-11(15)6-8-12/h3-9,14,16H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHTZAQHKZWMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)
![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)
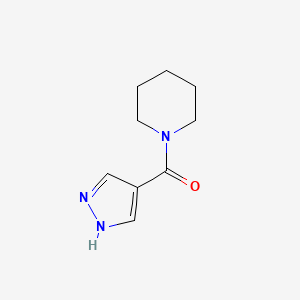
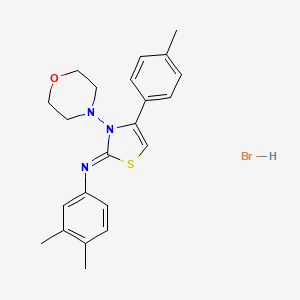
![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)
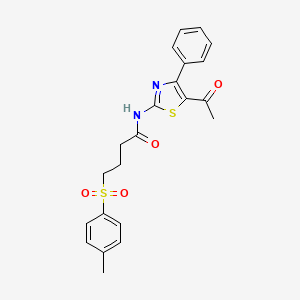
![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)

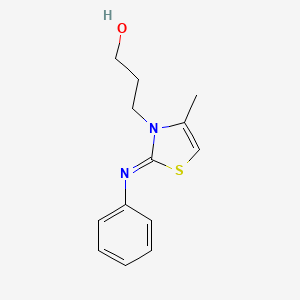
![2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2852316.png)